N-(7-formyl-1,8-naphthyridin-2-yl)acetamide
Beschreibung
N-(7-Formyl-1,8-naphthyridin-2-yl)acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a formyl group at the 7-position and an acetamide group at the 2-position. The 1,8-naphthyridine scaffold is renowned for its coordination chemistry, pharmaceutical applications, and structural versatility in supramolecular assemblies . The formyl group introduces unique electronic and steric properties, enabling reactivity in nucleophilic additions and serving as a precursor for further derivatization.
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
N-(7-formyl-1,8-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-6H,1H3,(H,12,13,14,16) |
InChI-Schlüssel |
YYGLECSWZGIBON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=CC(=N2)C=O)C=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multicomponent Reactions (MCR)
One efficient method for synthesizing 1,8-naphthyridines involves multicomponent reactions. This typically includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of specific catalysts.
- Catalysts Used: N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
- Reaction Conditions: Generally conducted under reflux conditions to facilitate the reaction.
Friedländer Synthesis
The Friedländer method is another classical approach that utilizes the cyclization of amino compounds with carbonyls.
- Starting Material: Typically involves terminal alkynes followed by cyclization.
- Green Chemistry Aspect: This method emphasizes environmentally friendly practices.
Metal-Catalyzed Synthesis
Recent advancements have introduced metal-catalyzed methods that utilize water-soluble catalysts under mild conditions.
- Catalysts: Water-soluble iridium catalysts.
- Environment: Conducted in aqueous media under air atmosphere, enhancing safety and reducing environmental impact.
Vilsmeier-Haack Reaction
This method involves the reaction of N-(pyridine-2-yl)acetamide with phosphorus oxychloride (POCl3) in dimethylformamide (DMF), leading to the formation of 2-chloro-3-formyl-1,8-naphthyridine as an intermediate.
- Temperature Control: The reaction is performed at low temperatures (0–5 °C) initially, followed by heating to around 90 °C.
- Purification: The product can be purified through recrystallization techniques.
The efficiency of these synthetic routes can vary significantly based on several factors including reagent ratios, temperature control, and purification methods. Here is a summary table of yields from various methods:
| Preparation Method | Key Reagents | Yield (%) | Purification Method |
|---|---|---|---|
| Multicomponent Reaction | Aromatic aldehyde, 2-aminopyridine | ~75% | Crystallization |
| Friedländer Synthesis | Terminal alkynes | ~70% | Column chromatography |
| Metal-Catalyzed Synthesis | Iridium catalyst | ~80% | Recrystallization |
| Vilsmeier-Haack Reaction | N-(pyridine-2-yl)acetamide + POCl3 | ~85% | Recrystallization |
The synthesis of N-(7-formyl-1,8-naphthyridin-2-yl)acetamide can be achieved through various methodologies that provide flexibility in terms of reagents and conditions used. The choice of method may depend on desired yields, environmental considerations, and availability of starting materials. Each method presents unique advantages that could be leveraged for both laboratory-scale synthesis and potential industrial applications. Further research into optimizing these processes could enhance yield efficiencies and reduce costs associated with production.
Continued exploration into alternative synthetic routes and refinement of existing methods may lead to improved efficiencies and broader applicability in pharmaceutical contexts. Additionally, understanding the biological implications of this compound could further drive interest in its synthesis and application in medicinal chemistry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in N-(7-formyl-1,8-naphthyridin-2-yl)acetamide can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
N-(7-formyl-1,8-naphthyridin-2-yl)acetamide features a naphthyridine moiety with an aldehyde functional group at the 7-position and an acetamide group. The synthesis of this compound can be achieved through various methods, often involving reactions with carbonyl compounds or amines. The structural uniqueness of this compound influences its reactivity and biological activity compared to other derivatives.
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. These compounds exhibit a wide range of pharmacological effects:
2.1 Antimicrobial Activity
Research has indicated that naphthyridine derivatives possess significant antibacterial properties. For instance, studies have shown that compounds derived from 1,8-naphthyridine skeletons demonstrate activity against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2.2 Anticancer Potential
Naphthyridine derivatives are being explored for their anticancer properties. Notably, compounds containing the naphthyridine structure have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. For example, some derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents . The compound Voreloxin (SNS-595), which contains a naphthyridine moiety, is currently under investigation for treating acute myeloid leukemia by targeting topoisomerase II .
2.3 Anti-inflammatory and Analgesic Effects
Several studies have reported that naphthyridine derivatives exhibit anti-inflammatory and analgesic activities. These compounds may modulate inflammatory pathways and provide relief from pain, making them potential candidates for developing new anti-inflammatory drugs .
Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer uses:
3.1 Neurological Disorders
Research indicates that naphthyridine derivatives may be beneficial in treating neurological disorders such as Alzheimer's disease and depression. Their ability to interact with various neurotransmitter systems suggests potential as neuroprotective agents .
3.2 Antimalarial Activity
Some studies have highlighted the potential of naphthyridine derivatives as antimalarial agents. Their biological activity against malaria-causing parasites positions them as promising candidates for further development in this area .
Case Studies
Several case studies illustrate the applications of this compound:
Wirkmechanismus
The mechanism of action of N-(7-formyl-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological molecules, influencing their function. The naphthyridine core can intercalate with DNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at the 7-Position
Key structural analogs differ in substituents at the 7-position of the 1,8-naphthyridine ring. A comparison of substituent effects is summarized in Table 1.
Table 1: Substituent Effects on Key Properties of 1,8-Naphthyridine Derivatives
- Formyl Group : The electron-withdrawing nature of the formyl group increases the electrophilicity of the naphthyridine core, facilitating nucleophilic attacks at the aldehyde. This contrasts with the electron-donating methyl group, which stabilizes the ring system but reduces reactivity .
- Bromo Derivatives : Bromine substituents enable halogen bonding, as seen in the crystal structures of bromomethyl derivatives, where Br⋯Br and Br⋯O interactions dominate . The formyl group, however, prioritizes hydrogen bonding (O–H⋯N) and π-π stacking .
Crystallographic and Supramolecular Features
Hydrogen Bonding Patterns
- Formyl Derivative : Expected to form O–H⋯N hydrogen bonds (analogous to acetic acid co-crystals in methyl derivatives ), enhancing solubility and molecular recognition.
- Methyl Derivative : Exhibits layered packing via N–H⋯O and O–H⋯N bonds (e.g., in its acetic acid co-crystal) with interplanar distances of 2.96–3.35 Å .
- Bromomethyl Derivatives : Form infinite chains via Br⋯Br (3.54 Å) and Br⋯O (3.29 Å) interactions, favoring dense packing but reduced solubility .
Table 2: Hydrogen Bond Geometry in Selected Derivatives
Pharmacological Potential
While direct pharmacological data for the formyl derivative is scarce, analogs provide insights:
Biologische Aktivität
N-(7-formyl-1,8-naphthyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound contains a naphthyridine moiety with an aldehyde functional group at the 7-position and an acetamide group. This unique structure is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.
Pharmacological Activities
Research indicates that compounds containing naphthyridine structures exhibit a variety of pharmacological activities. The following table summarizes some of the key biological activities associated with this compound and related derivatives:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, primarily through the extrinsic and intrinsic mechanisms involving caspase activation .
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced proliferation .
- Antimicrobial Action : The antimicrobial properties are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Anti-inflammatory Effects : N-(7-formyl-1,8-naphthyridin-2-yl)acetamide may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in EJ Chemistry highlighted its anticancer potential against prostate and breast cancer cell lines. The compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Research conducted by Hwang et al. explored the efficacy of naphthyridine derivatives in inducing apoptosis in colon cancer cells. The findings suggested that these compounds could effectively target cancerous cells while sparing normal cells .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with other naphthyridine derivatives is beneficial:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-(7-methyl-1,8-naphthyridin-2-yl)acetamide | Methyl group at 7-position | Different activity profile; less potent anticancer effects |
| N-(6-fluoro-1,8-naphthyridin-2-yl)acetamide | Fluorine substituent at 6-position | Enhanced solubility; altered pharmacokinetics |
| N-(4-chloro-1,8-naphthyridin-2-yl)acetamide | Chlorine substituent at 4-position | Potentially greater antimicrobial activity |
Q & A
Q. Methodological Answer :
- X-ray diffraction (XRD) : Use a Rigaku R-AXIS RAPID diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Collect data via ω-scans with multi-scan absorption correction (ABSCOR) to minimize errors from crystal anisotropy .
- Structure refinement : Employ SHELX programs (e.g., SHELXL97) for full-matrix least-squares refinement against . Typical parameters: , , data-to-parameter ratio >15:1 .
- NMR : For derivatives, NMR (500 MHz, CDCl) resolves naphthyridyl protons (δ = 8.5–8.8 ppm) and methyl groups (δ = 2.3–2.8 ppm) .
Advanced: How should researchers address discrepancies in crystallographic data, such as anomalous displacement parameters or unexpected bond angles?
Q. Methodological Answer :
- Anisotropic refinement : Model displacement parameters using SHELXL’s anisotropic approximation for non-H atoms. For H-atoms, apply riding models with .
- Difference Fourier maps : Locate missing electron density (e.g., disordered solvent) and iteratively refine occupancy factors. For example, residual density peaks >0.21 e Å may indicate unresolved co-crystallized species .
- Validation tools : Use WinGX’s ADDSYM to check for missed symmetry operations and PLATON to analyze geometric outliers .
Advanced: What strategies resolve co-crystallization challenges when working with naphthyridine acetamide derivatives and acidic components?
Methodological Answer :
Co-crystals (e.g., with acetic acid) form via O–H···N and N–H···O hydrogen bonds (bond lengths: 2.782–2.941 Å; angles: 173–178°). To isolate pure phases:
- Chromatographic separation : Use gradient elution (e.g., hexane/ethyl acetate) to disrupt hydrogen-bonded networks. However, strong interactions (e.g., layered units with -stacking distances of 2.96–3.35 Å) may require multiple purification cycles .
- Crystallization screening : Vapor diffusion (e.g., ether into CHCl) favors selective nucleation of the target compound .
Basic: What hydrogen-bonding interactions dominate the crystal packing of naphthyridine acetamide derivatives?
Methodological Answer :
In co-crystals (e.g., with acetic acid), key interactions include:
- O–H···N : Donor-acceptor distances of 2.782 Å (e.g., acetic acid O–H to naphthyridine N).
- N–H···O : Acetamide N–H to acetic acid O (2.941 Å).
These interactions stabilize layered structures with deviations <0.072 Å for planar groups. Weak C–H···N contacts (2.666 Å) further reinforce packing .
Advanced: How can computational modeling predict the coordination behavior of this compound with metal ions?
Q. Methodological Answer :
- DFT calculations : Optimize ligand geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., formyl O and naphthyridine N) for metal binding .
- Docking studies : Simulate interactions with metal ions (e.g., Cu) using AutoDock Vina. Compare predicted binding energies () with experimental stability constants from UV-Vis titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
